5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione
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Overview
Description
5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione is a heterocyclic compound that features both a furan ring and an imidazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the most common methods for synthesizing imidazolidine-2,4-dione derivatives, including 5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione, is the Bucherer–Bergs reaction. This multicomponent reaction involves the condensation of an aldehyde or ketone with potassium cyanide and ammonium carbonate in aqueous ethanol at elevated temperatures (60–70°C) . This method is favored for its simplicity and efficiency in producing 5-substituted and 5,5-disubstituted hydantoins.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of the Bucherer–Bergs reaction can be scaled up for industrial applications. The reaction’s robustness and the availability of starting materials make it suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Electrophilic substitution: The furan ring is highly reactive towards electrophilic substitution, particularly at the 2-position.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Nucleophilic addition: The imidazolidine-2,4-dione moiety can participate in nucleophilic addition reactions.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution on the furan ring can yield halogenated or nitrated derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione has a wide range of applications in scientific research:
Medicinal Chemistry: The compound and its derivatives have shown potential as anticancer agents, antibacterial, antifungal, anti-inflammatory, and analgesic agents.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Materials Science: The compound’s heterocyclic structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the imidazolidine-2,4-dione moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Nitrofurantoin: Another furan derivative with antibacterial properties.
3-benzyl-1-[(E)-{[5-(4-nitrophenyl)furan-2-yl]methylidene}amino]imidazolidine-2,4-dione: A structurally similar compound with potential pharmacological applications.
Uniqueness
5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione is unique due to its combination of a furan ring and an imidazolidine-2,4-dione moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and development.
Properties
CAS No. |
138610-39-6 |
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Molecular Formula |
C8H6N2O3 |
Molecular Weight |
178.14 g/mol |
IUPAC Name |
5-(furan-3-ylmethylidene)imidazolidine-2,4-dione |
InChI |
InChI=1S/C8H6N2O3/c11-7-6(9-8(12)10-7)3-5-1-2-13-4-5/h1-4H,(H2,9,10,11,12) |
InChI Key |
JNRSDRFIAXLSIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C=C2C(=O)NC(=O)N2 |
Origin of Product |
United States |
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